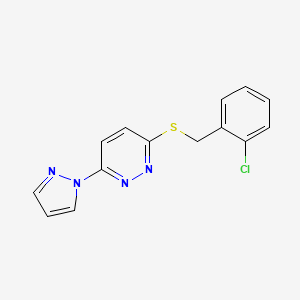
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give clues about its reactivity.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes evaluating the efficiency of the reaction (yield), the conditions under which it occurs (temperature, pressure, catalyst), and the steps involved.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other compounds, and flammability.Scientific Research Applications
Antimicrobial Properties
- Research has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, indicating potential use as antibacterial agents. This includes derivatives of pyrazole and oxazole, where compounds like 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine may have significant roles (Azab, Youssef, & El-Bordany, 2013).
Antitumor Evaluation
- Compounds derived from thiadiazoles, which are related to pyrazole-pyridazine structures, have been evaluated for their antitumor and antioxidant activities. Such compounds demonstrate promising results in cytotoxicity and antioxidant tests, suggesting potential applications in cancer research (Hamama, Gouda, Badr, & Zoorob, 2013).
Anti-Lung Cancer Activity
- Fluoro-substituted benzo[b]pyran compounds, related to pyrazole-pyridazine, have shown anti-lung cancer activity. The synthesis of these compounds involves reactions that produce pyrazole and pyrimidine thione derivatives, indicating a potential pathway for developing new lung cancer treatments (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Anti-Inflammatory and Analgesic Activities
- Synthesis of heterocyclic derivatives from imidazole, including pyrazole, oxazine, and thiazine, has been studied. These compounds exhibit significant anti-inflammatory and analgesic activities, which could be relevant for the development of new medications in these categories (Saadi, 2018).
Antimicrobial Activity of Isoxazoline Derivatives
- Research on isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, including pyrazolo[3,4-d]pyridazines, has revealed adequate inhibitory efficiency against gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Anticonvulsant Activities
- Novel benzofuran derivatives with pyrazole structures have been prepared, showing significant anti-inflammatory, analgesic, and anticonvulsant activities. This highlights the potential of pyrazole-pyridazine derivatives in developing treatments for convulsive disorders (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Synthesis and Evaluation of Anticancer Agents
- Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to pyrazole-pyridazine derivatives, have been synthesized and evaluated as potential anticancer agents. These compounds show a significant level of activity against cancer cells, suggesting their potential utility in cancer treatment (Temple, Rose, Comber, & Rener, 1987).
Safety And Hazards
This involves evaluating the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements in synthesis or handling.
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNYPHHDHREOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)
![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)
![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)
![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)
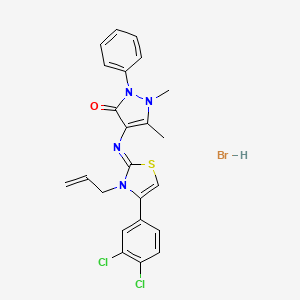
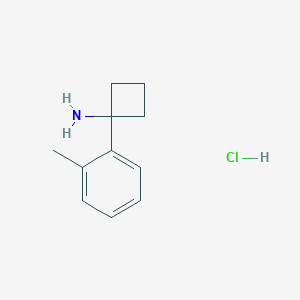

![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)
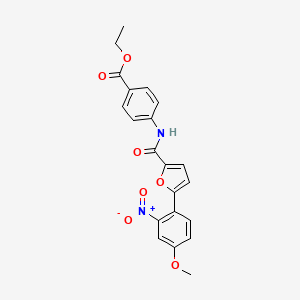
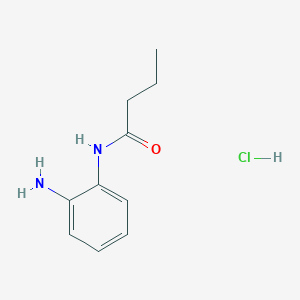
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)